(Iodomethyl)cyclobutane

Descripción general

Descripción

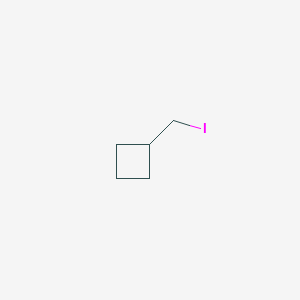

(Iodomethyl)cyclobutane is an organic compound featuring a cyclobutane ring, a four-membered carbon ring, with an iodomethyl substituent. This compound is known for its unique puckered structure and chemical properties, such as increased C–C π-character and relative chemical inertness for a highly strained carbocycle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane derivatives, including iodomethylcyclobutane, is through [2+2] cycloaddition reactions. These reactions involve the photochemical or thermal activation of alkenes to form cyclobutane rings . For iodomethylcyclobutane, the synthesis typically involves the reaction of cyclobutene with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of iodomethylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

(Iodomethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.

Reduction Reactions: Reduction of iodomethylcyclobutane can lead to the formation of cyclobutane derivatives with different substituents.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃) are common reagents used in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions include cyclobutanone derivatives, substituted cyclobutanes, and various cyclobutane-based intermediates used in further chemical synthesis .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

1.1 Synthesis of Cyclobutane Derivatives

(Iodomethyl)cyclobutane can be utilized as a precursor in the synthesis of various cyclobutane derivatives. The compound's reactivity allows for functionalization through C–H activation and C–C bond formation strategies. For instance, recent studies have reported methods for the stereospecific synthesis of 1,3-disubstituted cyclobutanes via palladium-catalyzed C–C bond cleavage, which highlights the compound's utility in generating valuable intermediates for drug development .

1.2 Radical Pathways

The radical chemistry associated with this compound enables its use in radical-mediated transformations. A notable example includes the generation of multisubstituted cyclobutanes through iodonitrene chemistry, which employs nitrogen extrusion processes to create complex structures from simple precursors . This method demonstrates the compound's potential in synthesizing bioactive natural products.

Case Studies

2.1 Pharmaceutical Applications

Cyclobutane derivatives, including this compound, have been incorporated into drug candidates due to their favorable pharmacological properties. For example, 1,3-difunctionalized cyclobutanes have been identified as promising scaffolds in medicinal chemistry, contributing to the development of small-molecule drugs such as PF-03654746 and TAK-828F, which target cognitive disorders and autoimmune diseases, respectively .

2.2 Natural Product Synthesis

This compound has been employed in the formal synthesis of natural products. A significant study demonstrated its application in the concise synthesis of piperarborenine B, a cytotoxic natural product, showcasing how this compound can facilitate complex synthetic routes while maintaining stereochemical integrity . This underscores its importance in accessing biologically relevant compounds.

Structural Versatility

The structural characteristics of this compound allow it to act as a versatile building block in organic synthesis. The compound can participate in various reactions that lead to the formation of diverse molecular architectures:

| Reaction Type | Description | Example Applications |

|---|---|---|

| C–H Functionalization | Enables selective modification of hydrogen atoms on cyclobutanes | Synthesis of aryl-substituted cyclobutanes |

| C–C Bond Formation | Facilitates coupling reactions to build complex structures | Formation of biologically active compounds |

| Radical Reactions | Involves radical intermediates for diverse transformations | Synthesis of multisubstituted derivatives |

Mecanismo De Acción

The mechanism of action of iodomethylcyclobutane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule . The cyclobutane ring’s strained structure also plays a role in its reactivity, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutane: A simple four-membered ring without substituents.

Methylcyclobutane: A cyclobutane ring with a methyl substituent.

Bromomethylcyclobutane: Similar to iodomethylcyclobutane but with a bromine atom instead of iodine.

Uniqueness

(Iodomethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and the ability to form halogen bonds . This makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Actividad Biológica

(Iodomethyl)cyclobutane, with the chemical formula and CAS number 16408-62-1, is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group. This compound has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for its role as a synthetic intermediate in the production of pharmaceuticals and natural products. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The compound's reactivity is attributed to the presence of the iodomethyl group, which enhances its utility as an alkylating agent.

The biological activity of this compound can be understood through its mechanism of action , which involves:

- Chemical Reactivity : The iodomethyl group can undergo substitution reactions with nucleophiles such as hydroxide ions and amines, leading to the formation of various derivatives that may exhibit biological activity.

- Cycloaddition Reactions : The compound participates in [2+2] cycloaddition reactions, forming cyclobutane derivatives that are prevalent in many bioactive compounds.

- Synthesis of Bioactive Compounds : Cyclobutane-containing compounds synthesized from this compound have shown diverse bioactivities, including antibacterial, antiviral, and immunosuppressant properties.

Antibacterial Activity

Research has indicated that derivatives of this compound may exhibit significant antibacterial activity. For instance, studies on structurally similar compounds have shown promising results against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| N-substituted pantothenamides | 7 | Effective against sensitive strains |

| Iodomethyl derivatives | Varies | Potentially effective against resistant strains |

Synthesis and Applications

A notable study investigated the synthesis of cyclobutanone derivatives from this compound. These derivatives were tested for their biological activity, revealing that certain compounds exhibited significant immunosuppressive effects, which could be beneficial in therapeutic applications for autoimmune diseases .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Iodomethylcyclopropane | Cyclopropane | Smaller ring size; higher strain; more reactive |

| Bromomethylcyclobutane | Cyclobutane | Similar reactivity; bromine offers different patterns |

| Chloromethylcyclobutane | Cyclobutane | Chlorine is less reactive than iodine |

| Iodobutylcyclopentane | Cyclopentane | Larger ring size; different sterics affecting reactivity |

Safety and Hazards

This compound is classified as a hazardous substance due to its reactivity profile and potential health risks associated with exposure. Proper safety protocols should be followed when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

iodomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQLLOJOKZLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376700 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16408-62-1 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.